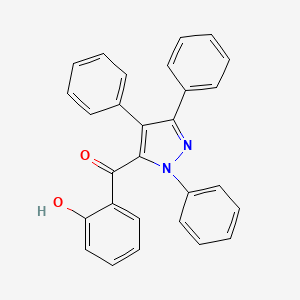
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1,3,4-triphenyl-1H-pyrazole and subsequent functionalization to introduce the hydroxyphenyl group. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
- (2-Hydroxyphenyl)(1,3-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,4-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-3-yl)methanone
Uniqueness: (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is unique due to the specific positioning of the hydroxyphenyl group and the triphenyl substitution pattern on the pyrazole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
141885-59-8 |
|---|---|
Fórmula molecular |
C28H20N2O2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-(2,4,5-triphenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C28H20N2O2/c31-24-19-11-10-18-23(24)28(32)27-25(20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)29-30(27)22-16-8-3-9-17-22/h1-19,31H |
Clave InChI |
RBIGNASYPJEALY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


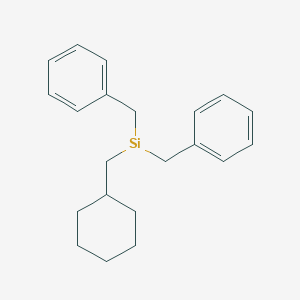
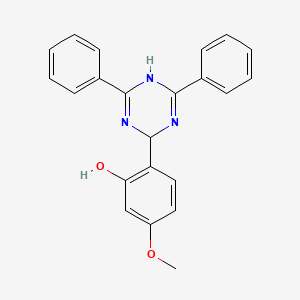
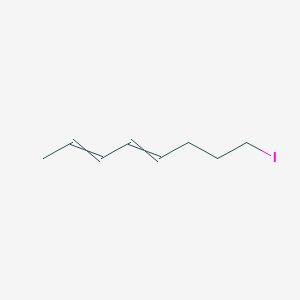

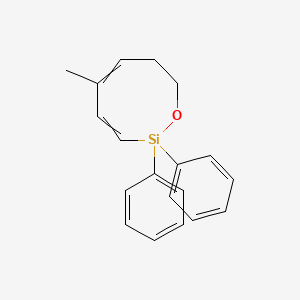
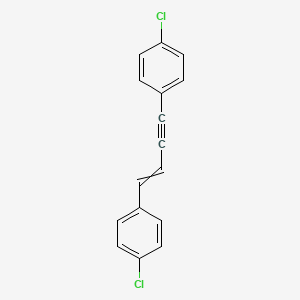
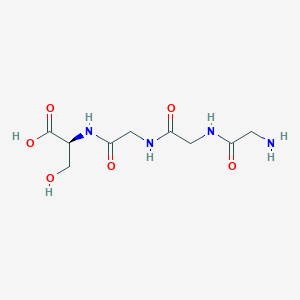
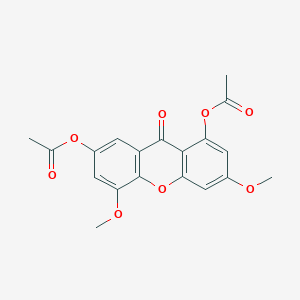
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
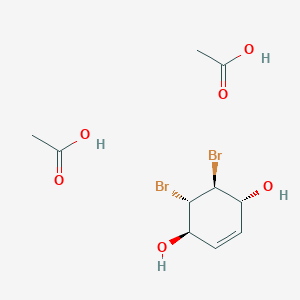
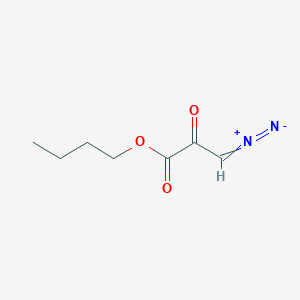

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
